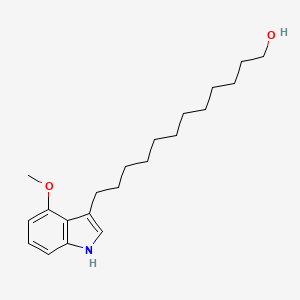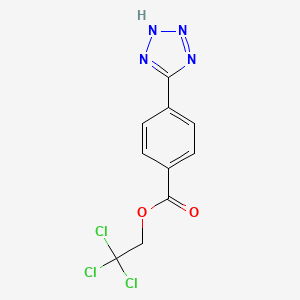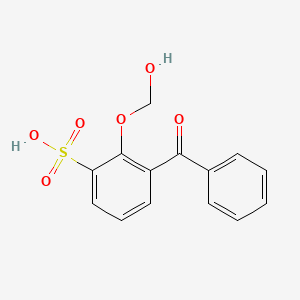![molecular formula C12H12N2O4 B12534856 (Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate CAS No. 652976-27-7](/img/structure/B12534856.png)
(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-hidroxi-8-oxo-8,9-dihidro-7H-pirido[2,3-B]azepina-6-carboxilato de etilo es un compuesto heterocíclico que pertenece a la clase de las piridoazepinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridina fusionado a un anillo de azepina, con varios grupos funcionales unidos. La presencia de estos grupos funcionales imparte propiedades químicas específicas y reactividad al compuesto, lo que lo hace de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-5-hidroxi-8-oxo-8,9-dihidro-7H-pirido[2,3-B]azepina-6-carboxilato de etilo generalmente implica la reacción de ácidos 2-sustituidos 7,7-dimetil-5-oxo-5,6,7,8-tetrahidroquinolina-4-carboxílicos con hidroxilamina. Esta reacción da como resultado la formación de 5-sustituidos 8,8-dimetil-8,9-dihidro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-onas . Las condiciones de reacción a menudo incluyen el uso de solventes como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO), y la reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para (Z)-5-hidroxi-8-oxo-8,9-dihidro-7H-pirido[2,3-B]azepina-6-carboxilato de etilo no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar recipientes de reacción más grandes y garantizar la disponibilidad de materiales de partida y reactivos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-5-hidroxi-8-oxo-8,9-dihidro-7H-pirido[2,3-B]azepina-6-carboxilato de etilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: Los grupos funcionales unidos al anillo de piridoazepina se pueden sustituir por otros grupos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el borohidruro de sodio (NaBH4). Las reacciones generalmente se llevan a cabo en condiciones controladas, incluidas temperaturas específicas y niveles de pH, para garantizar la transformación deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxo, mientras que las reacciones de reducción pueden producir derivados hidroxilo.
Aplicaciones Científicas De Investigación
(Z)-5-hidroxi-8-oxo-8,9-dihidro-7H-pirido[2,3-B]azepina-6-carboxilato de etilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de (Z)-5-hidroxi-8-oxo-8,9-dihidro-7H-pirido[2,3-B]azepina-6-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y las vías exactas involucradas todavía están bajo investigación, pero se cree que la estructura única del compuesto juega un papel clave en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a (Z)-5-hidroxi-8-oxo-8,9-dihidro-7H-pirido[2,3-B]azepina-6-carboxilato de etilo incluyen otras piridoazepinas y compuestos heterocíclicos relacionados, como:
- 8-oxo-7,8-dihidroguanina
- 8-oxo-7,8-dihidro-2’-desoxiguanosina
Unicidad
Lo que distingue a (Z)-5-hidroxi-8-oxo-8,9-dihidro-7H-pirido[2,3-B]azepina-6-carboxilato de etilo es su combinación específica de grupos funcionales y las propiedades químicas resultantes.
Propiedades
Número CAS |
652976-27-7 |
|---|---|
Fórmula molecular |
C12H12N2O4 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-8-oxo-7,9-dihydropyrido[2,3-b]azepine-6-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(17)8-6-9(15)14-11-7(10(8)16)4-3-5-13-11/h3-5,16H,2,6H2,1H3,(H,13,14,15) |
Clave InChI |
OGJJBNMWGOFBKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(NC(=O)C1)N=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)




![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)








